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Compound of Interest

Compound Name: Indolin-6-amine

CAS No.: 15918-79-3

Cat. No.: B187345 Get Quote

Kinase Inhibition Profiling via TR-FRET
Executive Summary & Scientific Rationale
The Indolin-6-amine scaffold represents a "privileged structure" in medicinal chemistry, serving

as a critical pharmacophore for Type I and Type II kinase inhibitors (e.g., targeting Aurora

Kinases, VEGFR, and ALK) and GPCR ligands [1, 2]. However, the electron-rich nature of the

6-amino group presents unique challenges in High-Throughput Screening (HTS).

While versatile, this scaffold is prone to oxidative instability and fluorescence interference.

Indolin-6-amines can undergo auto-oxidation to form quinoid-like species in aqueous buffers,

leading to false positives via non-specific protein reactivity or redox cycling—a hallmark of Pan-

Assay Interference Compounds (PAINS) [3].

This Application Note details a robust, self-validating HTS workflow using Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET). Unlike standard intensity-based assays,

TR-FRET utilizes time-gated detection to eliminate the short-lived autofluorescence often

intrinsic to indole derivatives, ensuring high-fidelity data.

Pre-Screening Considerations: Compound Management
Before assay execution, the chemical integrity of the library must be preserved. The 6-amine

substituent increases the HOMO energy level, making the ring system susceptible to oxidation.
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Protocol 1: Library Handling & Storage

Solvent: Store all derivatives in 100% DMSO (anhydrous).

Concentration: Maintain stock plates at 10 mM.

Atmosphere: Purge source plates with Argon or Nitrogen after every access to prevent

amine oxidation.

Freeze/Thaw: Limit to <5 cycles. Precipitates are common with amino-indolines; centrifuge

source plates at 1000 x g for 1 minute before dispensing.

Experimental Workflow: TR-FRET Kinase Assay
We utilize a LanthaScreen™ Eu Kinase Binding Assay format. This competitive binding assay

detects the displacement of a labeled "tracer" (Alexa Fluor™ 647 conjugate) by the test

compound.

Mechanism of Action
Donor: Europium (Eu)-labeled anti-tag antibody binds the kinase.

Acceptor: Fluorescent Tracer binds the kinase ATP pocket.

FRET Signal: Proximity of Eu and Tracer generates a high TR-FRET signal.

Inhibition: Indolin-6-amine derivative displaces the Tracer, breaking the energy transfer and

reducing the signal.

Visualizing the Interaction
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Figure 1: Mechanism of TR-FRET Competitive Binding. The Indolin-6-amine derivative

competes with the tracer for the ATP binding site, causing a quantifiable drop in FRET signal.

Detailed Step-by-Step Protocol
Reagents:

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Critical Additive: 2 mM DTT (Freshly prepared). Note: Essential to prevent oxidation of the

indolin-6-amine moiety during the 1-hour incubation.

Detection Reagents: Eu-anti-GST Antibody (2 nM final), Kinase Tracer 236 (5-50 nM,

determined by

).

Step 1: Acoustic Dispensing (Echo 550/650)

Transfer 10 nL of compound (10 mM DMSO stock) into a 384-well low-volume white assay

plate (e.g., Corning 4514).

Include controls:

Min Signal (LC): 10 nL DMSO + Excess unlabeled inhibitor (e.g., Staurosporine, 10 µM).
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Max Signal (HC): 10 nL DMSO only.

Step 2: Enzyme/Antibody Addition

Prepare a 2X Enzyme/Antibody Mix in Kinase Buffer A (+DTT).

Dispense 5 µL of the mix into all wells.

Incubation 1: 15 minutes at Room Temperature (RT). This allows the antibody to bind the

kinase tag effectively.

Step 3: Tracer Addition

Prepare 2X Tracer Solution in Kinase Buffer A.

Dispense 5 µL into all wells.

Total Assay Volume = 10 µL. Final DMSO concentration = 0.1%.

Step 4: Equilibrium Incubation

Centrifuge plate at 1000 rpm for 30 seconds.

Incubate for 60 minutes at RT in the dark.

Why 60 mins? Indolin-6-amine derivatives often exhibit slow-off kinetics (residence time)

[4]. Shorter incubations may underestimate potency.

Step 5: Detection

Read on a TR-FRET compatible reader (e.g., PHERAstar FSX or EnVision).

Settings:

Excitation: 337 nm (Laser/Flash lamp)

Emission 1 (Donor): 620 nm

Emission 2 (Acceptor): 665 nm
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Delay: 50 µs | Integration: 400 µs

Data Analysis & Hit Validation
Calculation: Calculate the Emission Ratio (ER):

Inhibition %:

Troubleshooting & Artifact Identification
Indolin-6-amine derivatives are high-risk for specific assay artifacts. Use this table to diagnose

issues.

Observation Potential Cause Validation Step

High Signal Variance Compound Aggregation
Add 0.01% Triton X-100 to

buffer. Check solubility limits.

Signal > 100% (Hyper-FRET) Compound Fluorescence

Run "Compound + Donor only"

control. If high signal at

665nm, compound is

autofluorescent (rare in TR-

FRET but possible).

Steep Hill Slope (> 2.0)
Stoichiometric Binding /

Oxidation

Compound may be oxidizing to

a reactive quinone. Ensure

DTT is fresh. Perform counter-

screen with unrelated thiol-

dependent enzyme (e.g.,

Papain).

Low Z' (< 0.5) Tracer Instability

Check Tracer

. Ensure tracer concentration is

for sensitivity.

Hit Validation Workflow
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Figure 2: Hit Validation Logic. Rigorous filtering is required to rule out redox-cycling compounds

common to amino-aromatic scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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